An In-depth Technical Guide to the Synthesis and Characterization of Calcium Stearoyl-2-Lactylcate
An In-depth Technical Guide to the Synthesis and Characterization of Calcium Stearoyl-2-Lactylcate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism and characterization of calcium stearoyl-2-lactylate (CSL). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of this versatile excipient. This document outlines the chemical synthesis, detailed experimental protocols for its preparation and analysis, and a summary of its key physicochemical properties.
Introduction to Calcium Stearoyl-2-Lactylate (CSL)
Calcium stearoyl-2-lactylate is a multi-functional ingredient used primarily as an emulsifier, stabilizer, and dough strengthener in the food, pharmaceutical, and cosmetic industries.[1][2][3] It is the calcium salt of the stearic acid ester of lactyl lactate.[4] CSL is a white or slightly yellowish powder or brittle solid with a characteristic odor.[5][6] Commercially, it is produced through the esterification of stearic acid with lactic acid, followed by neutralization with a calcium source, typically calcium hydroxide (B78521).[1][2] The resulting product is a complex mixture containing calcium salts of stearoyl lactylic acids, along with minor proportions of salts of other related acids.[1][5]
Synthesis Mechanism
The synthesis of calcium stearoyl-2-lactylate is a two-step process:
-
Esterification: Stearic acid is reacted with lactic acid to form stearoyl lactylic acid. This reaction involves the formation of an ester bond between the carboxylic acid group of stearic acid and the hydroxyl group of lactic acid. Lactic acid can also undergo self-esterification to form polylactic acid chains of varying lengths, which can then react with stearic acid.[7] This step is typically carried out at elevated temperatures, and a catalyst such as concentrated sulfuric acid may be used to increase the reaction rate.[8]
-
Neutralization: The resulting stearoyl lactylic acid is then neutralized with a calcium source, such as calcium hydroxide or calcium carbonate, to form the calcium salt.[1][2] This acid-base reaction yields calcium stearoyl-2-lactylate and water.
The overall chemical reaction can be represented as follows:
Experimental Protocols
Synthesis of Calcium Stearoyl-2-Lactylate
This protocol describes a laboratory-scale synthesis of CSL.
Materials:
-
Stearic Acid (food or pharmaceutical grade)
-
Lactic Acid (88-92% solution)
-
Calcium Hydroxide (food or pharmaceutical grade)
-
Concentrated Sulfuric Acid (optional, as catalyst)
-
Ethanol (95%)
-
Petroleum Ether
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Esterification:
-
In a three-neck round-bottom flask equipped with a heating mantle, magnetic stirrer, condenser, and thermometer, combine stearic acid and lactic acid. A typical molar ratio is 1:1.8 (stearic acid:lactic acid).[8]
-
If using a catalyst, add a small amount of concentrated sulfuric acid (e.g., 1% of the total reactant weight).[8]
-
Heat the mixture to 110-120°C with continuous stirring.[8]
-
Maintain the reaction for 2-4 hours. The progress of the reaction can be monitored by measuring the acid value of the mixture.
-
-
Neutralization:
-
Cool the reaction mixture to approximately 80-90°C.
-
Slowly add a stoichiometric amount of calcium hydroxide powder to the stirred mixture. The amount of calcium hydroxide should be calculated based on the initial amount of lactic acid and the target degree of neutralization.
-
Continue stirring for 1-2 hours to ensure complete neutralization.
-
-
Purification:
-
The crude CSL can be purified to remove unreacted starting materials and byproducts.
-
Dissolve the crude product in hot ethanol.
-
Allow the solution to cool, which may cause the CSL to precipitate.
-
Alternatively, perform a liquid-liquid extraction using petroleum ether and water to separate the fatty acid components.[5]
-
Collect the purified CSL by filtration.
-
-
Drying:
-
Dry the purified product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Characterization Methods
The following are detailed protocols for the key characterization techniques used to analyze CSL.
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the CSL molecule and confirm the esterification and neutralization reactions.
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the dried CSL sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9] Press the mixture into a thin, transparent pellet using a hydraulic press.[10]
-
Attenuated Total Reflectance (ATR): Place a small amount of the powdered CSL sample directly onto the ATR crystal.[11]
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64
-
-
Data Analysis: Identify characteristic absorption bands for C=O stretching of the ester and carboxylate groups, C-O stretching, and CH₂, CH₃ stretching vibrations.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure of CSL.
-
Sample Preparation: Dissolve an appropriate amount of CSL in a suitable deuterated solvent (e.g., CDCl₃). The solubility of CSL is limited, so gentle heating may be required.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the different types of protons and their chemical environment.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign signals to specific protons and carbons in the stearoyl and lactyl moieties. The spectra of CSL are expected to be complex due to the presence of oligomers of lactic acid.[12]
3.2.3. Thermal Analysis (DSC and TGA)
-
Objective: To determine the thermal properties of CSL, such as melting point, glass transition temperature, and thermal stability.
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the CSL sample into an aluminum DSC pan and seal it.
-
Instrument Parameters:
-
Data Analysis: Determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHₘ) from the endothermic peak.
-
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of the CSL sample into a TGA pan.
-
Instrument Parameters:
-
Heating Rate: 10 or 20 K/min.[15]
-
Temperature Range: Ambient to 600°C (or higher).
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.
-
-
Data Analysis: Determine the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.
-
3.2.4. Scanning Electron Microscopy (SEM)
-
Objective: To examine the surface morphology and particle size of the CSL powder.
-
Sample Preparation: Mount a small amount of the CSL powder onto an SEM stub using double-sided carbon tape. Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
-
Instrument Parameters:
-
Accelerating Voltage: 5-20 kV.
-
Magnification: Varies depending on the desired level of detail (e.g., 500x to 5000x).
-
-
Data Analysis: Observe the shape, size distribution, and surface texture of the CSL particles.
Characterization Data
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to slightly yellowish powder or brittle solid | [5][6] |
| Odor | Characteristic | [5][6] |
| Solubility | Slightly soluble in hot water | [1] |
| HLB Value | 5.1 | [1] |
| pH (2% aqueous suspension) | Approximately 4.7 | [1] |
| Acid Value (mg KOH/g) | 50 - 130 | [5] |
| Ester Value (mg KOH/g) | 125 - 190 | [5] |
| Calcium Content (%) | 1.0 - 5.2 | [5] |
Spectroscopic and Thermal Analysis Data
| Analysis Technique | Parameter | Typical Value/Observation |
| FTIR | C=O stretch (ester) | ~1735 cm⁻¹ |
| C=O stretch (carboxylate) | ~1570-1610 cm⁻¹ | |
| C-H stretch (alkane) | ~2850-2960 cm⁻¹ | |
| C-O stretch | ~1100-1250 cm⁻¹ | |
| ¹H NMR | -CH₃ (stearoyl) | ~0.88 ppm (triplet) |
| -(CH₂)n- (stearoyl) | ~1.25 ppm (broad singlet) | |
| -CH- (lactyl) | ~4.0-5.2 ppm (multiplets) | |
| -CH₃ (lactyl) | ~1.4-1.6 ppm (doublets) | |
| DSC | Melting Point (Tₘ) | 45-60 °C (can vary with composition) |
| TGA | Onset of Decomposition | Typically above 200 °C |
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the synthesis and characterization of CSL.
References
- 1. Calcium stearoyl-2-lactylate - Wikipedia [en.wikipedia.org]
- 2. bakerpedia.com [bakerpedia.com]
- 3. Calcium Stearoyl Lactylate: The Secret to Perfect Baked Goods [cnchemsino.com]
- 4. SODIUM STEAROYL-2-LACTYLATE - Ataman Kimya [atamanchemicals.com]
- 5. fao.org [fao.org]
- 6. Calcium stearoyl-2-lactylate | C48H86CaO12 | CID 22037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. shimadzu.com [shimadzu.com]
- 10. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
- 11. jascoinc.com [jascoinc.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. umw.edu.pl [umw.edu.pl]
- 15. chem.libretexts.org [chem.libretexts.org]
